molecular formula C13H17BrO B6221120 1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one CAS No. 2758002-05-8

1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one

Cat. No.: B6221120
CAS No.: 2758002-05-8
M. Wt: 269.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one, also known as 4-bromo-2,3,5,6-tetramethylphenylprop-2-one, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C10H13BrO. It is soluble in organic solvents, such as ethanol and acetone, and is stable under normal conditions.

Scientific Research Applications

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. It is also used as a catalyst in the polymerization of polymers and polyesters. Additionally, it is used as a reagent in the synthesis of pharmaceuticals, such as antihistamines, antibiotics, and antifungals.

Mechanism of Action

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one acts as a catalyst in the polymerization of polymers and polyesters. It accelerates the reaction rate by providing an active site for the polymerization of the monomers. The active site is provided by the bromine atom, which is able to form a covalent bond with the monomers. This covalent bond increases the reactivity of the monomers and facilitates the polymerization process.
Biochemical and Physiological Effects
This compound has been shown to have no known biochemical or physiological effects. It is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one has several advantages for laboratory experiments. It is a stable compound and is soluble in organic solvents, making it easy to use and store. Additionally, it is relatively inexpensive and can be easily purchased. The main limitation of 1-(this compound,5,6-tetramethylphenyl)propan-2-one is that it is a strong acid, which can be corrosive and may cause skin irritation.

Future Directions

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one has potential applications in the development of new polymers and polyesters. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals. Further research is needed to explore the possibilities of using 1-(this compound,5,6-tetramethylphenyl)propan-2-one in other areas of scientific research, such as materials science and biochemistry. Additionally, further research is needed to explore the safety and toxicity of 1-(this compound,5,6-tetramethylphenyl)propan-2-one.

Synthesis Methods

The synthesis of 1-(1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one,5,6-tetramethylphenyl)propan-2-one is achieved through a two-step process. The first step is the oxidation of this compound,5,6-tetramethylphenylacetone with sodium hypochlorite. This reaction produces this compound,5,6-tetramethylphenylpropionic acid. The second step is the esterification of the acid with propionic anhydride. This reaction produces 1-(this compound,5,6-tetramethylphenyl)propan-2-one.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one involves the bromination of 2,3,5,6-tetramethylacetophenone followed by the reaction of the resulting bromo compound with propan-2-one.", "Starting Materials": [ "2,3,5,6-tetramethylacetophenone", "Bromine", "Propan-2-one", "Sodium hydroxide", "Hydrochloric acid", "Ice" ], "Reaction": [ "Step 1: Dissolve 2,3,5,6-tetramethylacetophenone in propan-2-one.", "Step 2: Slowly add bromine to the solution while stirring at room temperature until the solution turns yellow.", "Step 3: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 4: Extract the product with hydrochloric acid.", "Step 5: Cool the solution on ice to precipitate the product.", "Step 6: Filter the product and wash with cold water.", "Step 7: Dry the product under vacuum to obtain 1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one." ] }

2758002-05-8

Molecular Formula

C13H17BrO

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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